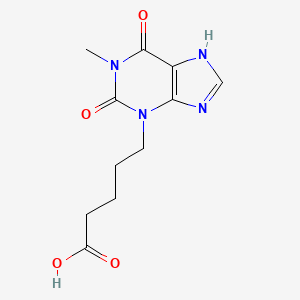

5-(1-Methyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-3-yl)pentanoic acid

説明

5-(1-Methyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-3-yl)pentanoic acid is a purine-derived compound featuring a pentanoic acid side chain attached to a modified purine core. The purine moiety is substituted with a methyl group at the N1 position and two oxo groups at the C2 and C6 positions.

特性

CAS番号 |

79127-51-8 |

|---|---|

分子式 |

C11H14N4O4 |

分子量 |

266.25 g/mol |

IUPAC名 |

5-(1-methyl-2,6-dioxo-7H-purin-3-yl)pentanoic acid |

InChI |

InChI=1S/C11H14N4O4/c1-14-10(18)8-9(13-6-12-8)15(11(14)19)5-3-2-4-7(16)17/h6H,2-5H2,1H3,(H,12,13)(H,16,17) |

InChIキー |

UETBVPZWGKNKSD-UHFFFAOYSA-N |

正規SMILES |

CN1C(=O)C2=C(N=CN2)N(C1=O)CCCCC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid typically involves multi-step organic reactions. The starting materials often include purine derivatives and pentanoic acid derivatives. Common synthetic routes may involve:

- Alkylation reactions

- Condensation reactions

- Oxidation and reduction steps

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including:

- Batch reactors for controlled reaction conditions

- Continuous flow reactors for efficient production

- Purification steps such as crystallization and chromatography

化学反応の分析

Types of Reactions

5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states

Reduction: Conversion to lower oxidation states

Substitution: Replacement of functional groups

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium on carbon, platinum

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid has various applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules

Biology: Studied for its role in metabolic pathways

Medicine: Potential therapeutic applications due to its biological activity

Industry: Used in the production of pharmaceuticals and other fine chemicals

作用機序

The mechanism of action of 5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: Blocking the activity of key enzymes

Receptor binding: Interacting with cellular receptors to modulate biological responses

Signal transduction: Affecting intracellular signaling pathways

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Pentanoic Acid Derivatives

Key Observations :

- The purine core in the target compound distinguishes it from triazine () or barbiturate () derivatives.

- The pentanoic acid chain is a common feature across analogs but interacts differently depending on the core structure. For example, in α-lipoic acid, the dithiolane ring enhances redox activity , while the phenolic group in influences microbial metabolism .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

生物活性

5-(1-Methyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-3-yl)pentanoic acid is a purine derivative known for its potential biological activities. This compound has garnered interest for its pharmacological properties, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of 5-(1-Methyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-3-yl)pentanoic acid is , with a molecular weight of 266.25 g/mol. The compound features a purine base structure with additional functional groups that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxo group in the purine structure suggests potential interactions with enzymes and receptors involved in metabolic processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antioxidant Activity

Studies have demonstrated that derivatives of purine compounds exhibit significant antioxidant properties. The DPPH assay has been utilized to evaluate the free radical scavenging potential of related compounds, indicating that modifications in the structure can enhance antioxidant activity.

Antihypertensive Effects

Some derivatives have shown promising results in lowering blood pressure through various mechanisms, including vasodilation and inhibition of angiotensin-converting enzyme (ACE).

Urease Inhibition

Urease inhibitors are crucial in treating conditions such as peptic ulcers caused by Helicobacter pylori. Compounds similar to 5-(1-Methyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-3-yl)pentanoic acid have been evaluated for their urease inhibitory activity, showing significant potential in reducing urease activity.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications:

| Study | Findings | Methodology |

|---|---|---|

| MDPI Study (2023) | Identified significant urease inhibition (IC50 = 0.28 µM) | Urease enzyme inhibition assay |

| Antioxidant Evaluation | Demonstrated enhanced free radical scavenging activity compared to parent compounds | DPPH assay |

| Antihypertensive Research | Showed effective reduction in blood pressure in animal models | In vivo studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。